(3Ar,6aS)-2-methyl-5-prop-2-enoyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Description
The compound is a derivative of pyrrolo[3,4-c]pyrrole-1,3-dione, which is a bicyclic compound containing a pyrrole ring fused with a pyrrolidine ring . The presence of the dione (two carbonyl groups) and the alkene (double bond) could give this compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrrolo[3,4-c]pyrrole-1,3-dione core, which is a bicyclic structure containing a five-membered ring fused to a four-membered ring . The compound also contains a methyl group and a prop-2-enoyl group attached to the core structure.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the alkene and the dione functional groups. The alkene could undergo addition reactions, while the carbonyl groups in the dione could be involved in a variety of reactions, including nucleophilic addition and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the dione could result in the compound having polar characteristics. The alkene could potentially increase the compound’s reactivity .Mechanism of Action
Future Directions
properties
IUPAC Name |
(3aS,6aR)-2-methyl-5-prop-2-enoyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-8(13)12-4-6-7(5-12)10(15)11(2)9(6)14/h3,6-7H,1,4-5H2,2H3/t6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYPTAJUCRUDLL-KNVOCYPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@H]2CN(C[C@@H]2C1=O)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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